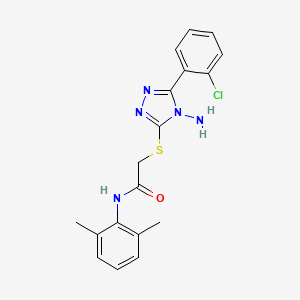

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a dimethylphenylacetamide moiety

Métodos De Preparación

The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with a suitable precursor, such as 2-chlorobenzonitrile, under acidic conditions.

Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: Finally, the resulting compound is reacted with 2,6-dimethylaniline and acetic anhydride to form the desired acetamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, in anticancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting growth in models such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. Research indicates that derivatives of this compound can inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves interference with the biosynthesis of nucleic acids or cell wall components .

Fungicides

The triazole group is widely recognized for its fungicidal properties. This compound can be utilized as a fungicide to combat various plant pathogens, thereby enhancing crop yield and quality. Its effectiveness is attributed to its ability to inhibit sterol biosynthesis in fungi, disrupting cell membrane integrity .

Plant Growth Regulators

There is ongoing research into the use of triazole compounds as plant growth regulators. They can modulate plant hormone levels, promoting beneficial growth responses under stress conditions such as drought or salinity .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In its anticancer applications, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

When compared to similar compounds, 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide stands out due to its unique combination of functional groups and its broad range of applications. Similar compounds include:

2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Another triazole derivative with antimicrobial properties.

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its potential in medicinal chemistry as an anti-inflammatory agent.

N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide: Used in the treatment of chronic angina.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Actividad Biológica

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 335.83 g/mol |

| Melting Point | 145 - 148 °C |

| Solubility | Soluble in DMSO and DMF |

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound of interest was evaluated against various cancer cell lines, notably HepG2 (liver cancer) and MCF7 (breast cancer).

Findings:

- IC50 Values: The compound showed an IC50 value of 13.004 µg/mL against HepG2 cells, indicating potent anti-proliferative effects. In comparison, a derivative with less favorable substituents exhibited an IC50 of 28.399 µg/mL .

- Mechanism of Action: The anticancer activity is believed to be mediated through the inhibition of specific metabolic pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes that are critical in disease pathways.

Key Enzymes:

- Acetylcholinesterase (AChE): Inhibitory activity against AChE was noted, which suggests potential applications in treating neurological disorders such as Alzheimer's disease.

- Cyclooxygenase (COX): The compound demonstrated anti-inflammatory properties by inhibiting COX enzymes, which are involved in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring significantly influence biological activity.

Observations:

- Substituents such as methyl groups at the ortho position enhance anti-proliferative activity.

- Electron-donating groups generally increase potency, while electron-withdrawing groups decrease it.

Case Studies

- HepG2 Cell Line Study:

- In Vivo Studies:

Propiedades

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5OS/c1-11-6-5-7-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-8-3-4-9-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBLNNAMHGJZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.